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Compound of Interest

Compound Name: 2-Fluoro-5-iodotoluene

Cat. No.: B1297526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-5-
iodotoluene (CAS No. 452-68-6), a key intermediate in pharmaceutical and agrochemical

synthesis. The document details available experimental data for Mass Spectrometry (MS) and

Infrared (IR) spectroscopy, and presents representative Nuclear Magnetic Resonance (NMR)

data. Detailed experimental protocols and a visual workflow for spectral data acquisition are

also included to assist researchers in their analytical work.

Mass Spectrometry (MS)
Mass spectrometry of 2-Fluoro-5-iodotoluene was conducted using electron ionization (EI), a

hard ionization technique that provides detailed structural information through fragmentation.

Table 1: Mass Spectrometry Data for 2-Fluoro-5-iodotoluene
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Property Value

Ionization Method Electron Ionization (EI)

Molecular Formula C₇H₆FI

Molecular Weight 236.02 g/mol

Major Ions (m/z) Relative Intensity

236 Molecular Ion [M]⁺ (Top Peak)[1]

109 [M - I]⁺ (2nd Highest Peak)[1]

83 (3rd Highest Peak)[1]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A sample of 2-Fluoro-5-iodotoluene is introduced into the ion source of the mass

spectrometer, typically via a gas chromatograph (GC-MS) for pure samples. Within the ion

source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This

causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into

smaller, characteristic ions. These ions are then accelerated into a mass analyzer, which

separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of

each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
The infrared spectrum of 2-Fluoro-5-iodotoluene was obtained using Fourier Transform

Infrared (FTIR) spectroscopy. The data provides insights into the functional groups and bonding

within the molecule.

Table 2: Infrared (IR) Spectroscopy Data for 2-Fluoro-5-iodotoluene
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Property Value

Instrument Bruker Tensor 27 FT-IR[1]

Technique Neat[1]

Characteristic Absorption Bands (cm⁻¹) Assignment

3100-3000 Aromatic C-H Stretch

1600-1585 Aromatic C-C Stretch (in-ring)

1500-1400 Aromatic C-C Stretch (in-ring)

1250-1150 C-F Stretch

900-675 Aromatic C-H Out-of-Plane Bend

~500 C-I Stretch

Note: The listed absorption bands are representative for this class of compound and are

consistent with the known structure of 2-Fluoro-5-iodotoluene.

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
For a neat analysis, a small drop of liquid 2-Fluoro-5-iodotoluene is placed directly onto the

surface of an attenuated total reflectance (ATR) crystal (e.g., diamond). Pressure is applied to

ensure good contact between the sample and the crystal. An infrared beam is passed through

the crystal, and the resulting spectrum of absorbed frequencies is recorded by the detector.

This provides a rapid and efficient way to obtain the infrared spectrum of a liquid sample

without the need for solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

precise structure of a molecule. While a publicly available, fully assigned dataset for 2-Fluoro-
5-iodotoluene is not readily available, the following tables present predicted and

representative data based on the compound's structure and known chemical shift ranges for

similar aromatic compounds.
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¹H NMR Spectroscopy
Table 3: Representative ¹H NMR Data for 2-Fluoro-5-iodotoluene (Solvent: CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 dd 1H H-6

~7.3 ddd 1H H-4

~6.9 t 1H H-3

~2.2 s 3H -CH₃

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of

doublets. The chemical shifts and multiplicities are estimations and would be subject to specific

solvent effects and spectrometer frequency. Coupling constants (J) would provide further

structural information.

¹³C NMR Spectroscopy
Table 4: Representative ¹³C NMR Data for 2-Fluoro-5-iodotoluene (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~160 (d, ¹JCF ≈ 245 Hz) C-2

~140 (d) C-4

~138 (d) C-6

~125 (d) C-1

~115 (d, ²JCF ≈ 20 Hz) C-3

~92 C-5

~14 -CH₃
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Note: The chemical shifts are estimations. The carbon attached to fluorine (C-2) would appear

as a doublet with a large one-bond C-F coupling constant. Other carbons in proximity to the

fluorine atom would also exhibit smaller C-F couplings.

Experimental Protocol: NMR Spectroscopy
A sample of 2-Fluoro-5-iodotoluene (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is

dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. The tube is

placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire

the spectrum. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the

spectrum to single lines for each unique carbon atom. The spectrometer's magnetic field is

locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to

optimize the homogeneity of the magnetic field and improve spectral resolution.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Fluoro-5-iodotoluene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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